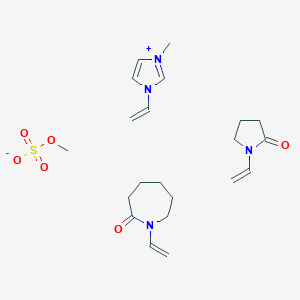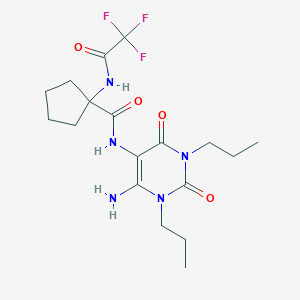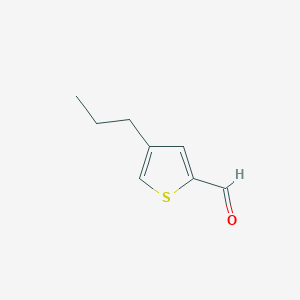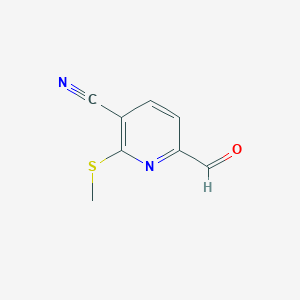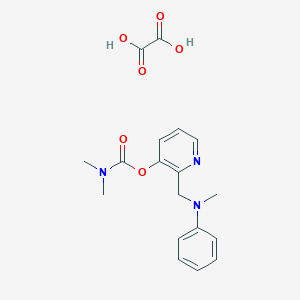
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), commonly known as carbofuran, is a highly toxic carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since become one of the most widely used insecticides globally. Although carbofuran is effective in controlling pests, it is also known to have adverse effects on human health and the environment.
Wirkmechanismus
Carbofuran works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nervous system and ultimately leads to paralysis and death.
Biochemische Und Physiologische Effekte
Carbofuran has been shown to have a wide range of biochemical and physiological effects on organisms. It has been shown to cause DNA damage, disrupt the endocrine system, and impair the immune system. It has also been shown to have neurotoxic effects, causing behavioral changes, convulsions, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
Carbofuran is commonly used in laboratory experiments to study the effects of pesticides on organisms. Its advantages include its high toxicity, which allows for the study of acute effects, and its wide range of effects, which allows for the study of multiple physiological systems. However, its limitations include its potential to cause harm to researchers and the environment, as well as its potential to interfere with other experiments.
Zukünftige Richtungen
Future research on carbofuran should focus on developing safer alternatives to this highly toxic insecticide. This could include the development of new pesticides that are less toxic to humans and the environment, as well as the development of new methods for controlling pests that do not rely on chemical pesticides. Additionally, further research is needed to fully understand the long-term effects of carbofuran on human health and the environment, particularly in developing countries where it is still widely used.
Synthesemethoden
Carbofuran is synthesized by reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate with 2-chloromethyl-3-pyridinecarboxylic acid methyl ester in the presence of a base. The reaction yields carbofuran as a white crystalline solid with a melting point of 153-155°C.
Wissenschaftliche Forschungsanwendungen
Carbofuran has been extensively studied for its toxicological and environmental effects. It has been shown to have acute and chronic toxicity to a wide range of organisms, including humans. As a result, carbofuran has been banned in many countries, including the European Union and the United States. However, it is still used in many parts of the world, particularly in developing countries.
Eigenschaften
CAS-Nummer |
169128-45-4 |
|---|---|
Produktname |
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Molekularformel |
C18H21N3O6 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
[2-[(N-methylanilino)methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H19N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h4-11H,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
OIBFRAIWKNAWOR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Kanonische SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Andere CAS-Nummern |
169128-45-4 |
Synonyme |
2-((Methylphenylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





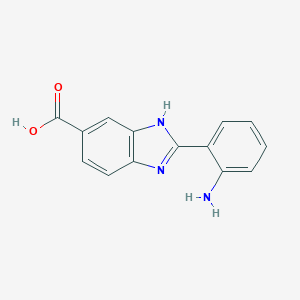
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
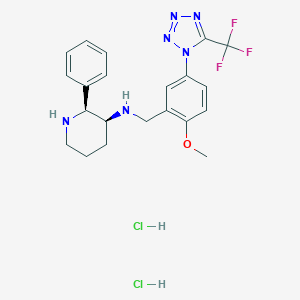
![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
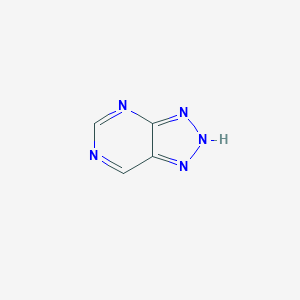

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
